2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(13(16)17)2-5(6)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECLSFKCRIQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3).
Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Corresponding aniline derivative.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHBFNO
Molecular Weight: 252.92 g/mol
Physical State: Solid at room temperature
Storage Conditions: Should be stored at 2-8°C in an inert atmosphere to maintain stability.
Organic Synthesis
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a building block in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound has been investigated for its potential in drug discovery and development. Notably, it plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique electronic properties make it suitable for developing fluorescent probes and sensors used in biological applications.
Materials Science
In materials science, this compound is employed to develop advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials can be used in coatings, polymers, and other industrial applications.
Case Studies
-
Application in Fluorescent Probes:
A study demonstrated the use of this compound in developing fluorescent sensors for detecting specific biomolecules. The unique electronic properties allowed for enhanced sensitivity and selectivity in biological assays. -
Drug Development:
Research highlighted its role as an intermediate in synthesizing potential antitumor agents targeting kinesin spindle proteins (KSP). The compound's ability to facilitate carbon-carbon bond formation was crucial in assembling complex drug structures. -
Material Development:
In a collaborative project between academia and industry, this boronic acid was utilized to create high-performance coatings that exhibit superior resistance to chemical corrosion, demonstrating its versatility beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The electron-withdrawing nature of substituents enhances the acidity of boronic acids. Below is a comparison of acidity and structural features:
Antimicrobial Activity
The nitro and trifluoromethyl groups enhance interactions with microbial enzymes (e.g., leucyl-tRNA synthetase). Comparative antimicrobial
Note: The target compound’s nitro group may improve membrane permeability but specific MIC data is lacking in the evidence.
Commercial Availability and Stability
The target compound is sold by suppliers like CymitQuimica (97% purity, 1g for ~$295) and is stable at 0–6°C . Comparatively:
Biological Activity
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors, making them valuable in various therapeutic applications.
- Molecular Formula : C7H4B F3 N O2
- Molecular Weight : 201.92 g/mol
- CAS Number : 2096335-05-4
Boronic acids, including this compound, typically function by forming reversible covalent complexes with proteins, particularly those containing serine or threonine residues. This interaction can modulate protein function and influence various cellular processes. The presence of the nitro group in this compound may also contribute to its bioactivity by facilitating hydrogen bonding interactions within biological systems .
In Vitro Studies
Recent studies have explored the potential of substituting the nitro group in related compounds with boronic acid functionalities. These investigations suggest that while boronic acids can mimic certain functional groups, they may not always serve as effective bioisosteres for nitro groups. For instance, it was found that replacing a nitro group with a boronic acid can modify binding capabilities and enhance interactions with specific biological targets, such as androgen receptors .
Antiproliferative Activity
Research indicates that compounds featuring trifluoromethyl and boronic acid moieties exhibit significant antiproliferative activity against various cancer cell lines. The introduction of fluorine atoms adjacent to the boronic acid has been shown to enhance this activity, suggesting a structure-activity relationship that merits further investigation .
Case Study 1: Structural Modifications
In a study comparing various structural modifications on phenylboronic acids, it was observed that the incorporation of a trifluoromethyl group adjacent to the boronic acid significantly increased antiproliferative effects against LAPC-4 prostate cancer cells. The presence of both fluorine and boron functionalities was crucial for achieving optimal biological activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit certain serine proteases, demonstrating its potential as a lead compound for developing enzyme inhibitors .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| This compound | Moderate antiproliferative activity | Nitro and trifluoromethyl groups |
| 4-Fluoro-2-methylphenylboronic acid | Low to moderate activity | Lacks trifluoromethyl substitution |
| 2-Chloro-5-methylphenylboronic acid | Minimal activity | Chlorine substitution instead of fluorine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, and how do substitution patterns influence reaction efficiency?
- Methodology : The synthesis typically involves halogenation or nitration of pre-functionalized phenylboronic acids. For example, nitration of 3-fluoro-5-(trifluoromethyl)phenylboronic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the para position relative to the boronic acid moiety. Steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times (24–48 hours) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended due to polar byproducts.
Q. How does the solubility profile of this compound affect its utility in aqueous-phase reactions?
- Data : The compound exhibits pH-dependent solubility: it is sparingly soluble in neutral water but dissolves in basic aqueous solutions (pH > 9) due to deprotonation of the boronic acid group. In organic solvents, solubility is highest in THF and DMSO .
- Experimental Design : For Suzuki-Miyaura couplings, pre-dissolve the compound in a minimal volume of THF before adding to aqueous base (e.g., Na₂CO₃). This minimizes aggregation and enhances coupling efficiency .
Q. What are the critical storage conditions to prevent degradation of this boronic acid derivative?
- Guidelines : Store at 0–6°C under inert gas (Ar/N₂) to avoid hydrolysis of the boronic acid group. Long-term stability tests indicate <5% degradation over 12 months when stored in amber vials with desiccant .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence cross-coupling reaction kinetics and regioselectivity?
- Mechanistic Insight : The nitro group (meta to boronic acid) and trifluoromethyl group (ortho) create a strong electron-deficient aryl ring, accelerating oxidative addition with Pd(0) catalysts. However, steric hindrance from the trifluoromethyl group can reduce coupling yields with bulky substrates.
- Optimization Strategy : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts to enhance turnover. Reaction temperatures of 80–100°C in THF/H₂O (3:1) improve conversion rates .
Q. What analytical techniques are most effective for characterizing byproducts in reactions involving this compound?
- Methodology :
- LC-MS : Identifies hydrolyzed boronic acid (m/z [M−B(OH)₂ + H₂O]⁺) and nitro-reduction byproducts.
- ¹⁹F NMR : Tracks fluorine environments to confirm positional integrity of substituents.
- XRD : Resolves crystallographic confirmation of regioselectivity in coupled products .
Q. How can contradictory data on reaction yields (e.g., 40–85% in Suzuki couplings) be systematically addressed?
- Root Cause Analysis : Variability often stems from:
- Oxygen Sensitivity : Degradation of Pd catalysts in non-degassed solvents.
- Substrate Ratios : Excess aryl halide (1.5–2.0 eq.) compensates for boronic acid instability.
Q. What strategies mitigate steric hindrance during the synthesis of sterically congested biaryl systems?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
